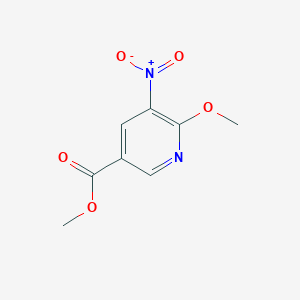

Methyl 6-methoxy-5-nitronicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-methoxy-5-nitropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5/c1-14-7-6(10(12)13)3-5(4-9-7)8(11)15-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVGHVJUGJZGYPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372623 | |

| Record name | methyl 6-methoxy-5-nitronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59237-49-9 | |

| Record name | methyl 6-methoxy-5-nitronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 6-methoxy-5-nitronicotinate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

Methyl 6-methoxy-5-nitronicotinate, a substituted pyridine derivative, has emerged as a crucial building block in the synthesis of complex heterocyclic compounds. Its unique arrangement of a nitro group, a methoxy group, and a methyl ester on a pyridine core provides a versatile platform for a variety of chemical transformations. This guide offers a comprehensive overview of its chemical properties, detailed synthesis protocols, reactivity, and its significant role as a key intermediate in the development of novel therapeutics, particularly in the realm of central nervous system (CNS) disorders and oncology.

Core Chemical and Physical Properties

This compound is typically an off-white to pale yellow solid.[1] A thorough understanding of its physicochemical properties is fundamental for its effective use in synthesis and for ensuring safe handling and storage.

| Property | Value | Source |

| CAS Number | 59237-49-9 | [2] |

| Molecular Formula | C₈H₈N₂O₅ | [2] |

| Molecular Weight | 212.16 g/mol | [2] |

| Density | 1.4 ± 0.1 g/cm³ | [2] |

| Boiling Point | 331.0 ± 37.0 °C at 760 mmHg | [2] |

| Flash Point | 154.0 ± 26.5 °C | [2] |

Synthesis of this compound: A Tale of Two Pathways

The synthesis of this pivotal intermediate can be approached through two primary, reliable methods. The choice between these pathways often depends on the availability of starting materials, scalability, and the desired purity of the final product.

Method 1: Nitration and Fischer Esterification of 6-Methoxynicotinic Acid

This two-step synthesis is a classical and robust method that begins with the readily available 6-methoxynicotinic acid.

The initial step involves the electrophilic nitration of the pyridine ring, a reaction driven by the strong electron-withdrawing nature of the nitro group.

Experimental Protocol:

-

In a three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid.

-

Cool the flask to 0-5 °C in an ice-salt bath.

-

Slowly add 6-methoxynicotinic acid to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Once the solid has dissolved, begin the dropwise addition of concentrated nitric acid, maintaining the internal temperature between 5-10 °C.

-

After the addition is complete, stir the reaction mixture at 5-10 °C for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Filter the solid product using a Büchner funnel and wash with cold deionized water until the washings are neutral to pH paper.

The second step is a classic Fischer esterification, where the carboxylic acid is converted to its methyl ester in the presence of an acid catalyst.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the synthesized 6-methoxy-5-nitronicotinic acid and methanol.

-

Slowly and carefully add concentrated sulfuric acid to the stirred suspension.

-

Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the volume of methanol by approximately half using a rotary evaporator.

-

Pour the concentrated mixture into cold water and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Method 2: Nucleophilic Aromatic Substitution of Methyl 6-chloro-5-nitronicotinate

An alternative and often high-yielding approach involves the substitution of a chloro group with a methoxy group. This method is particularly useful if Methyl 6-chloro-5-nitronicotinate is a more readily available starting material.

Experimental Protocol:

-

Dissolve Methyl 6-chloro-5-nitronicotinate in a suitable anhydrous solvent, such as methanol or tetrahydrofuran (THF), in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a solution of sodium methylate in methanol dropwise to the stirred solution at room temperature.

-

The reaction progress can be monitored by TLC or LC-MS. The reaction is typically complete within a few hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify by column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization: The Molecular Fingerprint

While a publicly available, peer-reviewed full spectroscopic dataset for this compound is not readily found, its structure allows for a reliable prediction of its key spectral features. This expected profile is crucial for researchers to confirm the identity and purity of their synthesized material.

Expected ¹H NMR (Proton NMR) Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the two different methyl groups. The electron-withdrawing nitro group will significantly deshield the adjacent aromatic proton.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~8.9 - 9.1 | d | 1H | H-2 (Pyridine ring) |

| ~8.5 - 8.7 | d | 1H | H-4 (Pyridine ring) |

| ~4.0 - 4.2 | s | 3H | -OCH₃ (Methoxy) |

| ~3.9 - 4.1 | s | 3H | -OCH₃ (Ester methyl) |

Expected ¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum will provide information on the carbon framework, with the carbon atoms attached to electronegative atoms (oxygen and nitrogen) appearing at lower fields.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~164 - 166 | C=O (Ester) |

| ~158 - 160 | C-6 (C-OCH₃) |

| ~145 - 147 | C-2 |

| ~140 - 142 | C-5 (C-NO₂) |

| ~135 - 137 | C-4 |

| ~115 - 117 | C-3 |

| ~55 - 57 | -OCH₃ (Methoxy) |

| ~53 - 55 | -OCH₃ (Ester methyl) |

Expected Infrared (IR) Spectroscopy Data

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) (Predicted) | Functional Group |

| ~3100 - 3000 | C-H stretch (aromatic) |

| ~2950 - 2850 | C-H stretch (aliphatic) |

| ~1730 - 1715 | C=O stretch (ester) |

| ~1600 - 1580 | C=C stretch (aromatic) |

| ~1550 - 1500 & ~1350 - 1300 | N-O stretch (nitro group) |

| ~1250 - 1200 | C-O stretch (ester and ether) |

Expected Mass Spectrometry (MS) Data

In an electrospray ionization (ESI) mass spectrum, the molecule is expected to be detected as its protonated molecular ion [M+H]⁺.

| m/z (Predicted) | Species |

| 213.05 | [M+H]⁺ |

Reactivity and Synthetic Utility: A Chemist's Playground

The chemical reactivity of this compound is dictated by its three key functional groups: the nitro group, the methoxy group, and the methyl ester. This trifecta of reactivity makes it a highly valuable intermediate.

-

The Nitro Group: The strongly electron-withdrawing nitro group can be readily reduced to an amino group.[3] This transformation is a cornerstone in the synthesis of many nitrogen-containing heterocycles and is often a key step in the construction of pharmaceutically active molecules.[4] The reduction can be achieved using various reagents, such as catalytic hydrogenation (e.g., Pd/C, H₂) or metal-acid systems (e.g., Fe/HCl, SnCl₂/HCl).

-

The Methoxy Group: The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr) to yield the corresponding phenol. This allows for the introduction of different functional groups at this position.

-

The Methyl Ester: The ester functionality can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. The resulting carboxylic acid can then be coupled with amines to form amides, a common linkage in many drug molecules. Alternatively, the ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Applications in Drug Discovery and Development

This compound serves as a key starting material or intermediate in the synthesis of a range of bioactive compounds.

-

Nicotinic Receptor Modulators: Its structural resemblance to nicotinic derivatives makes it an ideal precursor for the development of nicotinic acetylcholine receptor (nAChR) modulators.[1] These modulators are being investigated for the treatment of various CNS disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and attention-deficit/hyperactivity disorder (ADHD).

-

PRMT5 Inhibitors: Recent patent literature has disclosed the use of this compound in the synthesis of potent and selective inhibitors of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is an enzyme that plays a critical role in cell growth and proliferation, and its inhibition has emerged as a promising therapeutic strategy for the treatment of various cancers.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its well-defined synthesis, predictable reactivity, and proven utility in the construction of complex, biologically active molecules make it an indispensable tool for researchers and drug development professionals. A thorough understanding of its properties and synthetic pathways, as outlined in this guide, will undoubtedly facilitate its effective application in the ongoing quest for novel and improved therapeutics.

References

-

This compound. (n.d.). Autech Scientific. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Figure 2. Comparison of (a) 1 H-NMR and (b) 13 C-NMR for the methyl... Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). US4579953A - Process for the production of 6-methylnicotinic acid ester.

- Google Patents. (n.d.). WO2017211543A1 - New menthyl nicotinate synthesis process.

- Oh, K., et al. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules, 25(16), 3647.

- Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Lee, S. H., et al. (2008). Methyl Substitution Effects on 1 H and 13 C NMR Data of Methoxyflavones. Bulletin of the Korean Chemical Society, 29(9), 1793-1796.

- Juber, A. K., et al. (2020). Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. Egyptian Journal of Chemistry, 63(7), 2483-2490.

-

PubChem. (n.d.). Methyl 6-hydroxy-5-nitronicotinate. Retrieved January 12, 2026, from [Link]

- Dömling, A., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2013-2063.

-

Reich, H. J. (n.d.). Organic Chemistry Data. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). WO2019102494A1 - Heterocyclic compounds as prmt5 inhibitors.

- da Silva, A. B. F., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32(8), 1539-1579.

- Marek, R., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 637-646.

- Google Patents. (n.d.). RU2765005C1 - Method for producing 2-(methylthio)-4-(4-nitrophenyl)-6-ethyl-1,3,5-triazine.

- Catlow, C. R. A., et al. (2020). QM/MM study of the reactivity of zeolite bound methoxy and carbene groups. ChemRxiv.

-

Chemsrc. (n.d.). This compound | CAS#:59237-49-9. Retrieved January 12, 2026, from [Link]

- MDPI. (2011).

-

ResearchGate. (n.d.). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. Retrieved January 12, 2026, from [Link]

-

Amanote Research. (n.d.). (PDF) Synthesis and Characterization of Valyloxy Methoxy. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Valyloxy Methoxy Luciferin for the Detection of Valacyclovirase and Peptide Transporter | Request PDF. Retrieved January 12, 2026, from [Link]

Sources

An In-Depth Technical Guide to Methyl 6-methoxy-5-nitronicotinate (CAS: 59237-49-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Substituted Nicotinate

In the landscape of modern medicinal chemistry and organic synthesis, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in specific biological interactions have cemented its status as a privileged structure. Within this vast chemical space, Methyl 6-methoxy-5-nitronicotinate emerges as a highly functionalized and strategically valuable building block. The precise arrangement of its methoxy, nitro, and methyl ester functionalities on the pyridine ring offers a versatile platform for a multitude of chemical transformations, making it a key intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, characterization, and potential applications, grounded in established scientific principles and methodologies.

Core Molecular Attributes

This compound is a niche yet significant chemical entity, valued for its role as a versatile intermediate. A summary of its fundamental properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 59237-49-9 | [1] |

| Molecular Formula | C₈H₈N₂O₅ | [1] |

| Molecular Weight | 212.16 g/mol | [1] |

| IUPAC Name | methyl 6-methoxy-5-nitropyridine-3-carboxylate | N/A |

| Physical Appearance | Not specified, likely a solid | [1] |

| Storage Conditions | 2-8 °C, sealed in a dry environment | [1] |

| Purity (Typical) | >95% | [1] |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process commencing with the nitration of 6-methoxynicotinic acid, followed by a Fischer esterification. This route is optimized for scalability, safety, and purity.

Step 1: Nitration of 6-Methoxynicotinic Acid

The initial step involves the electrophilic nitration of 6-methoxynicotinic acid to introduce the nitro group at the 5-position of the pyridine ring. The methoxy group at the 6-position acts as an activating group and directs the incoming nitro group.

Protocol:

-

In a suitable reaction vessel, cool concentrated sulfuric acid.

-

Slowly add 6-methoxynicotinic acid to the stirred sulfuric acid, maintaining a low temperature (e.g., 0-10 °C).

-

Once the starting material is fully dissolved, begin the dropwise addition of concentrated nitric acid, ensuring the temperature remains controlled.

-

After the addition is complete, allow the reaction to stir for a designated period at a low temperature.

-

The reaction is then carefully quenched by pouring the mixture onto crushed ice, leading to the precipitation of the nitrated product.

-

The solid 6-methoxy-5-nitronicotinic acid is collected by filtration, washed with cold water, and dried.

Step 2: Fischer Esterification

The second step is the conversion of the carboxylic acid functionality of 6-methoxy-5-nitronicotinic acid to its corresponding methyl ester via a classic Fischer esterification.

Protocol:

-

Suspend the 6-methoxy-5-nitronicotinic acid obtained from the previous step in methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Reduce the volume of methanol using a rotary evaporator.

-

The concentrated mixture is then poured into ice-cold water and neutralized with a saturated sodium bicarbonate solution to a pH of approximately 7.

-

The precipitated crude product is collected by filtration and washed with cold water.

-

For purification, the crude solid can be recrystallized from a minimal amount of hot methanol to yield pure this compound.

-

The final product should be dried under vacuum.

Caption: Potential synthetic pathways from this compound.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Precautionary Measures:

-

Work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8 °C. [1]

Conclusion

This compound represents a specialized yet potent tool in the arsenal of the synthetic and medicinal chemist. Its well-defined synthesis and the strategic placement of its functional groups provide a reliable platform for the construction of novel and complex molecules. While its full potential in drug discovery is still being explored, its role as a versatile intermediate is clear. This guide has aimed to provide a thorough and practical overview for researchers, encouraging further investigation into the applications of this valuable chemical building block.

References

-

ChemAdvin. (n.d.). 59237-49-9 | this compound. Retrieved January 12, 2026, from [Link]

-

Chemsrc. (2025, August 25). This compound | CAS#:59237-49-9. Retrieved January 12, 2026, from [Link]

Sources

Methyl 6-methoxy-5-nitronicotinate chemical properties

An In-Depth Technical Guide to Methyl 6-methoxy-5-nitronicotinate for Advanced Research and Development

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. It moves beyond a simple recitation of data to provide field-proven insights into its chemical properties, synthesis, reactivity, and potential applications, grounded in established scientific principles.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No: 59237-49-9) is a substituted pyridine derivative, a class of heterocyclic compounds of immense interest in pharmaceutical development due to their presence in numerous bioactive molecules.[1] The unique arrangement of a methoxy group, a nitro group, and a methyl ester on the pyridine core imparts a specific electronic and steric profile, making it a versatile intermediate for chemical synthesis. The electron-donating methoxy group and the electron-withdrawing nitro and ester groups create a polarized aromatic system, influencing its reactivity and potential for forming non-covalent interactions in biological systems.

A summary of its key physicochemical properties is presented below for rapid assessment and experimental planning.

| Property | Value | Source(s) |

| CAS Number | 59237-49-9 | [2][3] |

| Molecular Formula | C₈H₈N₂O₅ | [2][4] |

| Molecular Weight | 212.16 g/mol | [2][3] |

| Melting Point | 42 - 44 °C | [5] |

| Boiling Point | 331.0 ± 37.0 °C at 760 mmHg | [2] |

| Density | 1.4 ± 0.1 g/cm³ | [2] |

| Flash Point | 154.0 ± 26.5 °C | [2] |

| LogP | 1.24 | [2] |

| Purity | >95% (typical) | [3] |

Structural Elucidation and Spectroscopic Analysis

Confirming the identity and purity of this compound is paramount before its use in any synthetic or biological workflow. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete structural fingerprint.

Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Absorption Band | Rationale |

| ¹H NMR | Pyridine Ring Proton (H-2) | δ 8.8 - 9.2 ppm (singlet) | Deshielded proton adjacent to the ring nitrogen and ortho to the electron-withdrawing ester. |

| Pyridine Ring Proton (H-4) | δ 8.2 - 8.6 ppm (singlet) | Deshielded proton ortho to the ester and para to the nitro group. | |

| Methoxy Protons (-OCH₃) | δ 3.9 - 4.2 ppm (singlet) | Typical range for aryl methoxy groups. | |

| Ester Methyl Protons (-COOCH₃) | δ 3.8 - 4.0 ppm (singlet) | Standard chemical shift for methyl ester protons. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 160 - 165 ppm | Characteristic range for ester carbonyl carbons. |

| Pyridine Ring Carbons | δ 110 - 165 ppm | A complex pattern influenced by the various substituents. The carbon bearing the nitro group (C-5) and the methoxy group (C-6) would be significantly affected. | |

| Methoxy Carbon (-OCH₃) | δ 55 - 60 ppm | Typical range for an aryl methoxy carbon. | |

| Ester Methyl Carbon (-COOCH₃) | δ 50 - 55 ppm | Typical range for a methyl ester carbon. | |

| IR Spectroscopy | C=O Stretch (Ester) | 1720 - 1740 cm⁻¹ | Strong, sharp absorption characteristic of an α,β-unsaturated ester. |

| N-O Asymmetric Stretch (Nitro) | 1520 - 1560 cm⁻¹ | Strong absorption due to the -NO₂ group. | |

| N-O Symmetric Stretch (Nitro) | 1340 - 1380 cm⁻¹ | Strong absorption due to the -NO₂ group. | |

| C-O Stretch (Ether & Ester) | 1200 - 1300 cm⁻¹ | Strong bands associated with the C-O bonds of the methoxy and ester groups. | |

| Mass Spectrometry | Molecular Ion (M+) | m/z = 212.04 | Corresponds to the exact mass of the molecule (C₈H₈N₂O₅).[2] |

Standardized Protocols for Spectroscopic Data Acquisition

The following methodologies ensure the acquisition of high-quality, reproducible spectroscopic data.

Protocol 1: NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve 10-15 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Use a 400 MHz (or higher) spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 12-16 ppm, a relaxation delay of 2-5 seconds, and 16-32 scans are typically sufficient.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (0-200 ppm) and a larger number of scans (1024 or more) are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Protocol 2: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small, solid amount of the compound directly onto the ATR crystal. Apply pressure with the built-in anvil to ensure firm contact.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The instrument software will automatically ratio the sample spectrum to the background.

Workflow Visualization

The logical flow for comprehensive structural analysis is critical for ensuring data integrity in a research setting.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Fischer Esterification to Methyl 6-hydroxy-5-nitronicotinate

-

Reaction Setup: To a stirred suspension of 6-hydroxy-5-nitronicotinic acid (1.0 eq) in methanol (10-15 mL per gram of starting material), slowly add concentrated sulfuric acid (0.1-0.2 eq) at room temperature.

-

Heating: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Cool the mixture to room temperature and remove the methanol under reduced pressure. Carefully add the residue to ice-cold water and neutralize with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7.

-

Extraction: The resulting precipitate (the product) can be collected by filtration, washed with cold water, and dried under vacuum.

Step 2: O-Methylation to this compound

-

Reaction Setup: Suspend the dried Methyl 6-hydroxy-5-nitronicotinate (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq) in acetone or DMF (15-20 mL per gram).

-

Addition of Reagent: While stirring vigorously, add dimethyl sulfate ((CH₃)₂SO₄, 1.2-1.5 eq) dropwise. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care in a fume hood.

-

Heating: Heat the mixture to reflux (55-65°C) for 4-6 hours, monitoring by TLC.

-

Work-up: After cooling, filter off the inorganic salts and wash them with acetone. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in a suitable solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The final product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel.

Chemical Reactivity and Derivatization Potential

The utility of this compound in drug discovery stems from its potential for selective chemical modification at three key positions.

-

Reduction of the Nitro Group: The nitro group is readily reduced to an amine (-NH₂) using various reagents (e.g., H₂/Pd-C, SnCl₂, Fe/HCl). This transformation is fundamental in medicinal chemistry as it introduces a versatile nucleophilic handle. The resulting aniline derivative can be acylated, sulfonylated, or used in reductive amination to build complex molecular architectures.

-

Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic (e.g., LiOH, NaOH) or acidic conditions. This acid can then be coupled with amines to form amides—a ubiquitous linkage in pharmaceuticals—using standard peptide coupling reagents (e.g., HATU, EDC). Alternatively, the ester can be directly converted to amides via aminolysis.

-

Nucleophilic Aromatic Substitution (SₙAr): While the methoxy group is generally a poor leaving group, the presence of the strongly electron-withdrawing nitro group activates the ring for SₙAr reactions. Under forcing conditions, the methoxy group could potentially be displaced by potent nucleophiles, allowing for the introduction of different substituents at the C-6 position.

Derivatization Pathways

Caption: Key derivatization pathways for drug discovery.

Applications in Medicinal Chemistry

While specific FDA-approved drugs containing the exact this compound core are not prominent, its structural motifs are highly relevant. Substituted nitropyridines and nicotinates are key intermediates in the synthesis of a wide range of therapeutic agents. [8]

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors used in oncology. The functional groups on this molecule allow for the systematic exploration of structure-activity relationships (SAR) to target specific kinase binding pockets. [1]* Anti-inflammatory Agents: The reduction of the nitro group to an amine and subsequent derivatization can lead to compounds with potential anti-inflammatory properties. For example, related structures are explored for their ability to modulate inflammatory pathways.

-

Anticancer Research: Methoxy groups on aromatic rings are found in numerous natural and synthetic compounds with anticancer activity. [9][10]This compound serves as a valuable starting material for synthesizing novel benzofuran or quinazoline analogs that may exhibit cytotoxic effects on cancer cell lines. [9]

Environmental, Health, and Safety (EHS) Profile

Proper handling of any chemical reagent is essential for laboratory safety. This compound is considered hazardous, and all handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). [5][11][12]

| Hazard Information | Details |

|---|---|

| GHS Pictograms | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation. [5][12] H319: Causes serious eye irritation. [5][12] H335: May cause respiratory irritation. [5] H402: Harmful to aquatic life. [5] |

| Precautionary Statements | P261: Avoid breathing dust. [5] P280: Wear protective gloves/eye protection/face protection. [5][12] P302+P352: IF ON SKIN: Wash with plenty of water. [5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [12]|

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, call a poison center or doctor. [5][11]* Skin Contact: Immediately wash skin with plenty of soap and water. If irritation occurs, seek medical attention. [11]* Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses and continue rinsing. Seek immediate medical attention. [12]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician. [5] Storage and Handling:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8 °C. [3][12]* Incompatibilities: Keep away from strong oxidizing agents and strong bases. [11]* Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. [11]

Conclusion

This compound is a strategically functionalized building block with significant potential for medicinal chemistry and drug discovery. Its well-defined reactive sites—the reducible nitro group, the modifiable ester, and the activated pyridine ring—offer chemists a robust platform for generating diverse molecular libraries. A thorough understanding of its physicochemical properties, spectroscopic fingerprints, and safety profile, as detailed in this guide, is the foundation for its effective and safe utilization in the pursuit of novel therapeutic agents.

References

-

Chemsrc. (2024). This compound. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

University of Cambridge. (n.d.). Crystallography Data for CAS 6635-12-7. Available at: [Link] (Note: Link provides access to crystallographic data for a related compound).

-

ChemAdvin. (n.d.). 59237-49-9 | this compound. Available at: [Link]

-

Synthesis Route. (n.d.). Methyl-6-methylnicotinate Route of Synthesis. Available at: [Link]

- Contreras, R. H., et al. (n.d.). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Journal of the American Chemical Society. (Note: Specific publication details not fully available in search, but content discusses NMR of methoxypyridines).

- Singh, R., et al. (2012). A simple and highly efficient process for synthesis of Gefitinib and its intermediate.

-

PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). Methyl 6-hydroxy-5-nitronicotinate. National Center for Biotechnology Information. Available at: [Link]

-

Czylkowska, A., et al. (2022). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules (MDPI). Available at: [Link]

-

PubChem. (n.d.). Methyl 6-(methylamino)-5-nitronicotinate. National Center for Biotechnology Information. Available at: [Link]

-

Alam, M. S., et al. (2015). Infrared, 1H-NMR Spectral Studies of some Methyl 6-O-Myristoyl-α-D-Glucopyranoside Derivatives: Assessment of Antimicrobial Effects. ResearchGate. Available at: [Link]

-

Khalil, A. A. K., et al. (2021). 2-Methoxy-6-Acetyl-7-Methyljuglone: A Bioactive Phytochemical with Potential Pharmacological Activities. ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | CAS#:59237-49-9 | Chemsrc [chemsrc.com]

- 3. chemadvin.com [chemadvin.com]

- 4. This compound | C8H8N2O5 | CID 2746880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. bibliotecadigital.exactas.uba.ar [bibliotecadigital.exactas.uba.ar]

- 8. Methyl-6-chloro-5-nitronicotinate CAS#: 59237-53-5 [amp.chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to Methyl 6-methoxy-5-nitronicotinate: Molecular Structure, Properties, and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-methoxy-5-nitronicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique electronic and structural features, arising from the interplay of the electron-donating methoxy group, the electron-withdrawing nitro group, and the ester functionality on the pyridine core, make it a versatile building block for the synthesis of complex heterocyclic compounds. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and plausible synthetic routes. Furthermore, it delves into the characteristic spectroscopic signatures that are crucial for its identification and characterization. The potential applications of this molecule as a key intermediate in the development of novel therapeutic agents are also discussed, contextualized by the broader role of nitropyridine derivatives in drug discovery.[1][2][3][4]

Molecular Structure and Chemical Formula

This compound is a chemical compound with the systematic IUPAC name methyl 6-methoxy-5-nitropyridine-3-carboxylate.[5] It is characterized by a pyridine ring substituted at the 3, 5, and 6 positions.

The structure comprises a central pyridine ring, which imparts aromaticity and a degree of basicity to the molecule. The substituents play a crucial role in modulating its reactivity:

-

The nitro group (-NO₂) at position 5 is a strong electron-withdrawing group, which significantly influences the electron density of the pyridine ring, making it more susceptible to nucleophilic attack.

-

The methoxy group (-OCH₃) at position 6 is an electron-donating group, which can influence the regioselectivity of certain reactions.

-

The methyl ester group (-COOCH₃) at position 3 provides a site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

-

Nitration of 6-Hydroxynicotinic Acid: 6-Hydroxynicotinic acid is carefully added to a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature (typically 0-10 °C) to yield 6-hydroxy-5-nitronicotinic acid.

-

Chlorination and Esterification: The resulting 6-hydroxy-5-nitronicotinic acid is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This step converts the carboxylic acid to an acyl chloride and the hydroxyl group to a chloride. The subsequent addition of methanol leads to the formation of Methyl 6-chloro-5-nitronicotinate.

-

Methoxylation: The final step involves a nucleophilic aromatic substitution reaction where the chloro group at the 6-position is displaced by a methoxy group. This is typically achieved by reacting Methyl 6-chloro-5-nitronicotinate with sodium methoxide in a suitable solvent like methanol.

Chemical Reactivity

The reactivity of this compound is a subject of interest for further functionalization:

-

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring, enhanced by the nitro group, makes it susceptible to nucleophilic attack, although the existing methoxy group is a poor leaving group compared to a halogen.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various reducing agents (e.g., H₂/Pd-C, SnCl₂). This transformation is a common strategy in the synthesis of pharmaceutical intermediates, as the resulting amino group can be further derivatized.

-

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, providing another handle for modification, such as amide bond formation.

Spectroscopic Characterization

While specific, publicly available experimental spectra for this compound are limited, its structure allows for the prediction of its characteristic spectroscopic features. For reference, the spectroscopic profile of a related compound, Methyl 6-methylnicotinate, can provide insights into the expected signals. [7]

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the methoxy and ester groups. The chemical shifts are influenced by the electronic environment of each proton.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (Position 2) | ~8.8 - 9.2 | Singlet | 1H |

| Aromatic H (Position 4) | ~8.3 - 8.7 | Singlet | 1H |

| Methoxy Protons (-OCH₃) | ~4.0 - 4.3 | Singlet | 3H |

| Ester Methyl Protons (-COOCH₃) | ~3.9 - 4.2 | Singlet | 3H |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Ester) | ~165 |

| C6 (C-OCH₃) | ~160 |

| C2 (Aromatic) | ~150 |

| C5 (C-NO₂) | ~145 |

| C4 (Aromatic) | ~140 |

| C3 (C-COOCH₃) | ~120 |

| -OCH₃ (Methoxy) | ~55 |

| -COOCH₃ (Ester Methyl) | ~53 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O Stretch (Ester) | 1720 - 1740 |

| N-O Asymmetric Stretch (Nitro) | 1500 - 1550 |

| N-O Symmetric Stretch (Nitro) | 1330 - 1370 |

| C-O Stretch (Ester and Methoxy) | 1000 - 1300 |

| C=N, C=C Stretch (Aromatic Ring) | 1400 - 1600 |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. In electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 213.16.

Applications in Drug Discovery and Development

Nitropyridine derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules. [1][2][3][4]The presence of the nitro group allows for versatile chemical transformations, making these compounds key building blocks in the construction of complex pharmaceutical agents. [1][2] this compound, by virtue of its functional groups, can serve as a precursor to a variety of substituted pyridine scaffolds. The reduction of the nitro group to an amine, followed by further reactions, is a common strategy to introduce diversity and modulate the pharmacological properties of the resulting compounds. Pyridine-containing molecules have shown a broad spectrum of biological activities, including but not limited to, antiviral, antitumor, and anti-neurodegenerative properties. [2]Therefore, this compound represents a promising starting material for the exploration of new chemical entities in drug discovery programs.

Conclusion

This compound is a functionally rich heterocyclic compound with significant potential as a synthetic intermediate. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and a plausible synthetic pathway. While experimental spectroscopic data is not widely available, the predicted spectral characteristics offer a solid basis for its identification and characterization. The strategic importance of nitropyridine derivatives in medicinal chemistry underscores the potential of this compound as a valuable tool for researchers and scientists in the field of drug development.

References

-

Nitropyridines in the Synthesis of Bioactive Molecules. (2022). National Institutes of Health. Retrieved from [Link]

-

The Role of Pyridine Derivatives in Modern Chemical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. (2010). Semantic Scholar. Retrieved from [Link]

-

Synthesis and Functionalization of 3-Nitropyridines. (n.d.). Retrieved from [Link]

-

Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. (n.d.). MDPI. Retrieved from [Link]

-

Table of Contents. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Mastering Organic Synthesis: The Role of Nitropyridine Intermediates. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Nitropyridines: Synthesis and reactions. (2025). ResearchGate. Retrieved from [Link]

-

meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (n.d.). ACS Publications. Retrieved from [Link]

-

methyl-6-methyinicotinate Route of Synthesis. (n.d.). Retrieved from [Link]

-

Nicotinic acid, 6-hydroxy. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0293266). (n.d.). NP-MRD. Retrieved from [Link]

-

13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0159350). (n.d.). NP-MRD. Retrieved from [Link]

-

This compound. (2025). Chemsrc. Retrieved from [Link]

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

This compound, 95.0%, 100mg. (n.d.). SciSupplies. Retrieved from [Link]

-

This compound. (n.d.). Retrieved from [Link]

-

Methyl 6-chloro-5-nitronicotinate. (n.d.). PubChem. Retrieved from [Link]

-

59237-49-9 | this compound. (n.d.). ChemAdvin. Retrieved from [Link]

-

Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). Retrieved from [Link]

-

Solvent effects on infrared spectra of 5-methyl-7-methoxy-iso-flavone in single solvent systems. (2025). ResearchGate. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to Methyl 6-methoxy-5-nitronicotinate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides an in-depth technical overview of Methyl 6-methoxy-5-nitronicotinate (CAS No: 59237-49-9), a pivotal heterocyclic building block in modern organic synthesis. Its unique substitution pattern, featuring a pyridine core functionalized with methoxy, nitro, and methyl ester groups, makes it a valuable precursor for a range of complex molecular targets. This guide details its chemical identity, physicochemical properties, a validated synthetic pathway with detailed protocols, its spectroscopic profile, and its applications in medicinal and agrochemical research. All technical claims are substantiated with references to authoritative sources to ensure scientific integrity and reproducibility.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyridine derivative. The pyridine ring is a common scaffold in numerous biologically active compounds, and the specific arrangement of electron-withdrawing (nitro, ester) and electron-donating (methoxy) groups on this scaffold provides a versatile platform for further chemical modification.

Nomenclature and Chemical Identifiers

Proper identification is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.

| Identifier | Value | Reference(s) |

| IUPAC Name | methyl 6-methoxy-5-nitropyridine-3-carboxylate | [1][2] |

| CAS Number | 59237-49-9 | [1][3] |

| Molecular Formula | C₈H₈N₂O₅ | [1][3][4] |

| Molecular Weight | 212.16 g/mol | [1][3][4] |

| Canonical SMILES | COC1=NC=C(C(=C1)[O-])C(=O)OC |

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and reaction conditions. The known and predicted properties of this compound are presented here.

| Property | Value | Reference(s) |

| Appearance | Off-white to pale yellow solid | [1] |

| Boiling Point | 331.0 ± 37.0 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.4 ± 0.1 g/cm³ (Predicted) | [5] |

| Flash Point | 154.0 ± 26.5 °C (Predicted) | [5] |

| LogP | 1.24 (Predicted) | [5] |

| Storage | 2-8 °C, sealed in a dry environment | [3] |

| Purity (Commercial) | >97% | [1][3] |

Synthesis and Purification

The synthesis of this compound can be efficiently achieved via a robust two-step process starting from commercially available 6-methoxynicotinic acid.[1] This pathway is selected for its scalability, use of standard laboratory reagents, and high yields.

Retrosynthetic Analysis and Synthesis Pathway

The synthesis strategy involves two key transformations: electrophilic aromatic substitution (nitration) to install the nitro group, followed by a Fischer esterification to form the methyl ester.

Caption: Retrosynthesis of this compound.

Detailed Experimental Protocols

The following protocols are optimized for laboratory-scale synthesis and can be adapted for larger-scale production with appropriate engineering controls.[1]

Protocol 2.2.1: Step 1 - Nitration of 6-Methoxynicotinic Acid

-

Rationale: A mixture of nitric and sulfuric acid (mixed acid) is a classic and effective reagent for the nitration of aromatic rings. The sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the electron-deficient nature of the pyridine ring. The reaction is conducted at low temperatures to control the exothermic reaction and prevent over-nitration.

-

Procedure:

-

Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Charge the flask with concentrated sulfuric acid (e.g., 5 molar equivalents). Cool the flask to 0 °C in an ice-salt bath.

-

Slowly add 6-methoxynicotinic acid (1 molar equivalent) in portions, ensuring the temperature does not exceed 10 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 molar equivalents) to concentrated sulfuric acid (2 molar equivalents) in the dropping funnel, pre-cooled to 0 °C.

-

Add the nitrating mixture dropwise to the reaction flask over 1-2 hours, maintaining the internal temperature between 0 and 5 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours, then let it warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using TLC or LC-MS.

-

Upon completion, carefully pour the reaction mixture onto crushed ice. The product, 6-methoxy-5-nitronicotinic acid, will precipitate.

-

Isolate the solid product by vacuum filtration, wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7), and dry under vacuum.

-

Protocol 2.2.2: Step 2 - Fischer Esterification

-

Rationale: Fischer esterification is an acid-catalyzed equilibrium reaction. Using methanol as both the solvent and reactant drives the equilibrium towards the product side. Sulfuric acid acts as the catalyst, protonating the carbonyl oxygen of the carboxylic acid to make it more electrophilic for nucleophilic attack by methanol.

-

Procedure:

-

Suspend the dried 6-methoxy-5-nitronicotinic acid (1 molar equivalent) in anhydrous methanol (10-20 volumes).

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.2 molar equivalents) as the catalyst.

-

Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and reduce the volume of methanol by approximately half using a rotary evaporator.

-

Pour the concentrated mixture into ice-cold water.

-

Neutralize the solution slowly with a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8). The crude product will precipitate.

-

Filter the solid, wash with cold water, and dry.

-

For higher purity, recrystallize the crude product from a minimal amount of hot methanol to yield pure this compound as an off-white to pale yellow solid.[1]

-

Purification and Characterization Workflow

Caption: General workflow for the purification and analysis.

Spectroscopic Profile

Predicted ¹H NMR Analysis

The proton NMR spectrum is expected to show four distinct signals in the aromatic and aliphatic regions. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.9 - 9.1 | Singlet (s) | 1H | H-2 | Deshielded by adjacent ring nitrogen and ester group. |

| ~8.5 - 8.7 | Singlet (s) | 1H | H-4 | Deshielded by adjacent ester group and para-nitro group. |

| ~4.1 - 4.3 | Singlet (s) | 3H | C6-OCH₃ | Methoxy group attached directly to the aromatic ring. |

| ~3.9 - 4.0 | Singlet (s) | 3H | Ester-OCH₃ | Standard chemical shift for a methyl ester. |

Predicted ¹³C NMR Analysis

The carbon spectrum provides information on all non-equivalent carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~164 - 166 | C =O (Ester) | Typical range for an ester carbonyl carbon. |

| ~160 - 162 | C-6 | Carbon bearing the electron-donating methoxy group. |

| ~145 - 148 | C-2 | Carbon adjacent to the ring nitrogen. |

| ~140 - 142 | C-4 | Aromatic CH deshielded by neighboring groups. |

| ~135 - 138 | C-5 | Carbon bearing the electron-withdrawing nitro group. |

| ~115 - 118 | C-3 | Carbon bearing the ester group. |

| ~55 - 57 | C6-OC H₃ | Typical shift for an aryl methoxy carbon. |

| ~52 - 54 | Ester-OC H₃ | Typical shift for a methyl ester carbon. |

Expected IR Spectroscopy Data

Infrared spectroscopy is used to identify key functional groups present in the molecule.

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 2960 - 2850 | C-H Stretch | Aliphatic C-H (Methyl) |

| ~1730 - 1715 | C=O Stretch | Ester Carbonyl |

| ~1550 & ~1350 | N-O Asymmetric & Symmetric Stretch | Nitro Group (NO₂) |

| ~1600 & ~1480 | C=C & C=N Stretch | Pyridine Ring |

| ~1250 - 1200 | C-O Stretch | Aryl Ether |

Applications in Research and Development

This compound is not typically an end-product but rather a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups, which can be selectively manipulated to build more complex molecular architectures.

Role as a Versatile Heterocyclic Building Block

The molecule offers three primary points for chemical modification:

-

Nitro Group Reduction: The nitro group can be readily reduced to an amine. This amine is a powerful nucleophile and a key handle for introducing a wide variety of substituents via amide bond formation, reductive amination, or Sandmeyer-type reactions.

-

Ester Hydrolysis/Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to a primary alcohol.

-

Nucleophilic Aromatic Substitution (SNAr): While the methoxy group is generally stable, under forcing conditions or with a suitable activating group, it can potentially be displaced by strong nucleophiles.

Caption: Key synthetic transformations and applications.

Precursor in Drug Discovery

Substituted aminonicotinic acids are precursors to a variety of bioactive molecules, including kinase inhibitors and receptor modulators used in oncology and neuroscience.[8][9] The 5-amino-6-methoxynicotinate core, accessible directly from the title compound, is a key fragment in the synthesis of compounds targeting cellular signaling pathways. For instance, similar quinoline and quinazoline structures are foundational to many anti-cancer agents.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to minimize risk.

-

Hazard Assessment: While specific toxicity data is not available, compounds with similar functional groups (nitroaromatics) should be handled as potentially harmful. The related compound, Methyl 6-hydroxy-5-nitronicotinate, is classified as causing severe skin burns and eye damage.[10] Prudent practice dictates treating the methoxy analog with similar caution.

-

Recommended Handling Procedures:

-

Use in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area immediately with copious amounts of water.

-

-

Storage and Stability:

-

Store in a tightly sealed container in a cool, dry place, as recommended at 2-8 °C.[3]

-

Keep away from strong oxidizing agents and strong bases.

-

References

-

Chemsrc. (2025). This compound | CAS#:59237-49-9. Available at: [Link]

-

EON Biotech. (n.d.). 1-bromo-5-chloronaphthalene – (77332-65-1). Available at: [Link]

-

ChemAdvin. (n.d.). 59237-49-9 | this compound. Available at: [Link]

-

AA Blocks. (n.d.). (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate. Available at: [Link]

- Unknown Source. (n.d.). methyl-6-methyinicotinate Route of Synthesis. (Link unavailable)

- Jakubke, H. D., & Sewald, N. (2008). Basic 1H- and 13C-NMR Spectroscopy. Wiley-VCH.

-

ResearchGate. (n.d.). Figure 2. Comparison of (a) 1 H-NMR and (b) 13 C-NMR for the methyl.... Available at: [Link]

-

University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

-

PubChem. (n.d.). Methyl 6-hydroxy-5-nitronicotinate. National Center for Biotechnology Information. Available at: [Link]

- Unknown Source. (n.d.).

-

PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate. Available at: [Link]

- Google Patents. (n.d.). US7767678B2 - Crystalline forms of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile and methods of preparing the same.

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Available at: [Link]

-

Indian Academy of Sciences. (n.d.). Selective demethylation of the 5-methoxyl group in flavanones and synthesis of dihydrowogonin. Available at: [Link]

- Google Patents. (n.d.). CN101812016A - Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof.

- Google Patents. (n.d.). US5068458A - Chemical process for halogenating 2-methyl-6-methoxynaphthalene.

- Google Patents. (n.d.). CA2613053C - Crystalline forms of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile and methods of preparing the same.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. eontrading.uk [eontrading.uk]

- 3. chemadvin.com [chemadvin.com]

- 4. 59237-49-9 | this compound - Moldb [moldb.com]

- 5. This compound | CAS#:59237-49-9 | Chemsrc [chemsrc.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. US7767678B2 - Crystalline forms of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile and methods of preparing the same - Google Patents [patents.google.com]

- 9. CA2613053C - Crystalline forms of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile and methods of preparing the same - Google Patents [patents.google.com]

- 10. Methyl 6-hydroxy-5-nitronicotinate | C7H6N2O5 | CID 15906357 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data for Methyl 6-methoxy-5-nitronicotinate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the spectroscopic properties of Methyl 6-methoxy-5-nitronicotinate (CAS No: 59237-49-9), a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra in the public domain, this guide leverages predictive methodologies and comparative analysis with structurally related compounds to offer a comprehensive spectroscopic profile. We will delve into the theoretical underpinnings of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as they apply to this molecule. The causality behind expected spectral features will be explained, providing a robust framework for researchers engaged in the synthesis, characterization, and application of this and similar compounds. This document is intended to serve as a foundational resource, enabling researchers to anticipate, interpret, and validate the spectroscopic data of this compound.

Introduction: The Structural Significance of this compound

This compound, with the molecular formula C₈H₈N₂O₅, belongs to a class of substituted pyridine compounds.[1] The pyridine ring is a ubiquitous scaffold in pharmaceuticals and functional materials due to its electronic properties and ability to participate in hydrogen bonding. The substituents on the pyridine core—a methoxy group, a nitro group, and a methyl ester—each impart distinct electronic and steric characteristics that collectively define the molecule's reactivity, conformation, and spectroscopic signature. Understanding these individual contributions is paramount for the rational design of novel molecules and for quality control during synthesis.

The presence of the electron-withdrawing nitro group and the electron-donating methoxy group on the pyridine ring creates a push-pull system that significantly influences the electron distribution within the aromatic ring. This, in turn, has a profound effect on the chemical shifts observed in NMR spectroscopy and the vibrational frequencies in IR spectroscopy.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum provides information about the chemical environment of the protons in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: Predicted ¹H NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.8 - 9.0 | s | 1H | H-2 | The proton at position 2 is adjacent to the nitrogen atom and the ester group, leading to significant deshielding. |

| ~8.4 - 8.6 | s | 1H | H-4 | The proton at position 4 is deshielded by the adjacent nitro group and the ring nitrogen. |

| ~4.0 - 4.2 | s | 3H | -OCH₃ (ester) | Methyl protons of the ester group typically appear in this region. |

| ~3.9 - 4.1 | s | 3H | -OCH₃ (ring) | Methyl protons of the methoxy group attached to the pyridine ring. |

dot

Caption: Predicted ¹H NMR assignments for this compound.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~164 - 166 | C=O (ester) | The carbonyl carbon of the ester is significantly deshielded. |

| ~158 - 160 | C-6 | Carbon bearing the methoxy group, deshielded by the oxygen and ring nitrogen. |

| ~150 - 152 | C-2 | Carbon adjacent to the ring nitrogen and the ester group. |

| ~140 - 142 | C-5 | Carbon bearing the nitro group, deshielded by the strong electron-withdrawing effect. |

| ~125 - 127 | C-3 | Carbon bearing the ester group. |

| ~110 - 112 | C-4 | Carbon deshielded by the adjacent nitro group. |

| ~53 - 55 | -OCH₃ (ester) | Methyl carbon of the ester group. |

| ~52 - 54 | -OCH₃ (ring) | Methyl carbon of the methoxy group. |

dot

Caption: Predicted ¹³C NMR assignments for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3100 - 3000 | C-H (aromatic) | Stretching |

| ~2950 - 2850 | C-H (methyl) | Stretching |

| ~1730 - 1710 | C=O (ester) | Stretching |

| ~1580 - 1560 | C=C, C=N (aromatic ring) | Stretching |

| ~1540 - 1500 | N-O (nitro group) | Asymmetric Stretching |

| ~1360 - 1340 | N-O (nitro group) | Symmetric Stretching |

| ~1250 - 1200 | C-O (ester) | Stretching |

| ~1100 - 1000 | C-O (methoxy) | Stretching |

dot

Caption: General workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular weight of this compound is 212.16 g/mol .[1]

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z = 212

-

Loss of methoxy radical (-OCH₃): m/z = 181

-

Loss of methyl radical (-CH₃) from the ester: m/z = 197

-

Loss of nitro group (-NO₂): m/z = 166

-

Loss of the entire ester group (-COOCH₃): m/z = 153

dot

Caption: Predicted major fragmentation pathways in Mass Spectrometry.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

IR Spectroscopy

-

Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a common and convenient method. Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum in the mid-IR range (4000-400 cm⁻¹). A background spectrum of the empty ATR crystal should be taken and automatically subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The provided data and interpretations are grounded in the fundamental principles of spectroscopic analysis and comparative data from structurally similar molecules. It is our hope that this guide will serve as a valuable resource for researchers, aiding in the identification and characterization of this compound and stimulating further investigation into its properties and applications. As experimental data becomes available, this guide can be updated to provide an even more accurate and validated spectroscopic profile.

References

-

ChemAdvin. This compound. [Link]

-

Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substituted 2-Methoxypyridines. The Journal of Physical Chemistry. [Link]

-

Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. ACS Omega. [Link]

-

PubChem. Methyl 6-chloro-5-nitronicotinate. [Link]

Sources

1H NMR and 13C NMR spectrum of Methyl 6-methoxy-5-nitronicotinate

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 6-methoxy-5-nitronicotinate

Introduction

This compound is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the pyridine ring. As a synthetic intermediate, its structural integrity is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of such organic molecules in solution. This guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectra of this compound, grounded in fundamental principles and data from analogous structures. It further outlines a robust, field-proven protocol for the acquisition of high-quality NMR data, designed for researchers and drug development professionals.

Predicted Spectroscopic Profile

While a publicly available, experimentally verified spectrum for this specific molecule is not readily accessible, a highly accurate prediction can be synthesized by analyzing the electronic effects of its constituent functional groups on the pyridine core.

Molecular Structure and Atom Numbering:

(Note: For clarity in the following analysis, the pyridine ring positions are numbered according to IUPAC nomenclature as shown below, with the protons and carbons referred to by their position number.)

(Self-generated image for illustrative purposes)

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted to feature four distinct signals: two from the aromatic protons on the pyridine ring and two singlets from the methyl groups of the methoxy and ester functionalities.

-

Aromatic Region (δ 7.5 - 9.5 ppm): The pyridine ring bears two protons at the H-2 and H-4 positions. Their chemical shifts are dictated by the cumulative electronic influence of the ring nitrogen and the three substituents.

-

Ring Nitrogen: The nitrogen atom is electronegative and deshields adjacent protons (α-protons, like H-2) significantly.

-

Nitro Group (-NO₂): This is a potent electron-withdrawing group through both inductive and resonance effects, causing strong deshielding (a downfield shift) of nearby protons.[1] Protons ortho and para to a nitro group experience the most significant downfield shifts.[2][3]

-

Methoxy Group (-OCH₃): This is an electron-donating group through resonance, which shields (causes an upfield shift) the ortho and para positions.[4]

-

Ester Group (-COOCH₃): This group is electron-withdrawing, primarily through induction, deshielding the ring.

-

Assignment of H-2 and H-4:

-

H-4: This proton is positioned ortho to the powerful electron-withdrawing nitro group. This effect is expected to dominate, shifting H-4 significantly downfield.

-

H-2: This proton is ortho to the ring nitrogen (deshielding) and ortho to the electron-donating methoxy group (shielding). These opposing effects will result in a chemical shift that is a balance of the two, but it is predicted to be upfield relative to H-4.

-

-

Multiplicity: Due to their meta relationship to each other, the coupling constant (⁴JHH) between H-2 and H-4 would be very small (typically 0-1 Hz) and likely unresolved. Therefore, both signals are expected to appear as sharp singlets.

-

-

Aliphatic Region (δ 3.5 - 4.5 ppm):

-

Methoxy Protons (6-OCH₃): The protons of the methoxy group attached to the aromatic ring are expected to appear as a singlet. The typical range for an aryl methoxy group is δ 3.8-4.1 ppm.[5]

-

Ester Methyl Protons (-COOCH₃): The protons of the methyl ester will also appear as a singlet, typically in a similar region, around δ 3.9-4.0 ppm, as seen in related nicotinate esters.[6][7]

-

Part 2: ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

-

Aromatic Carbons (δ 110 - 165 ppm): The chemical shifts of the six pyridine ring carbons are highly sensitive to the attached substituents.

-

C-6 (attached to -OCH₃): This carbon is directly bonded to an electronegative oxygen, resulting in a significant downfield shift, placing it in the δ 160-165 ppm range.

-

C-5 (attached to -NO₂): The carbon bearing the nitro group is also expected to be significantly downfield.

-

C-3 (attached to -COOCH₃): The ipso-carbon of the ester group will be found in the aromatic region.

-

C-2 and C-4: These are the two carbons bearing protons. Their shifts will reflect the electronic effects described for their attached protons. C-2 will be influenced by the adjacent nitrogen and C-6 methoxy group, while C-4 will be strongly influenced by the adjacent nitro group.

-

Quaternary Carbons: C-3, C-5, and C-6 are quaternary carbons and will likely show lower intensity signals compared to the protonated carbons (C-2 and C-4).

-

-

Other Carbons:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected in the typical downfield region for esters, around δ 164-166 ppm.[8]

-

Methoxy Carbon (6-OCH₃): The carbon of the methoxy group typically appears around δ 55-60 ppm.[9]

-

Ester Methyl Carbon (-COOCH₃): This methyl carbon signal is expected around δ 52-54 ppm.[10]

-

Data Summary: Predicted NMR Assignments

The following tables summarize the predicted chemical shifts and multiplicities for this compound.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 9.1 - 9.3 | Singlet (s) | 1H | H-2 | Deshielded by adjacent ring nitrogen. |

| ~ 8.7 - 8.9 | Singlet (s) | 1H | H-4 | Strongly deshielded by ortho-nitro group. |

| ~ 4.1 - 4.2 | Singlet (s) | 3H | 6-OCH₃ | Typical aromatic methoxy group. |

| ~ 3.9 - 4.0 | Singlet (s) | 3H | Ester -OCH₃ | Typical methyl ester group. |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)

| Chemical Shift (δ) ppm | Assignment | Rationale |

|---|---|---|

| ~ 164.5 | C=O (Ester) | Typical ester carbonyl chemical shift. |

| ~ 162.0 | C-6 | Attached to electronegative oxygen of methoxy group. |

| ~ 155.0 | C-2 | Adjacent to ring nitrogen. |

| ~ 145.0 | C-5 | Attached to electron-withdrawing nitro group. |

| ~ 140.0 | C-4 | Strongly influenced by adjacent nitro group. |

| ~ 120.0 | C-3 | Quaternary carbon attached to the ester group. |

| ~ 56.0 | 6-OCH₃ | Typical aromatic methoxy carbon.[9] |

| ~ 53.5 | Ester -OCH₃ | Typical methyl ester carbon.[10] |

Part 3: Experimental Protocols

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and standardized instrument operation.

Standard Operating Procedure for NMR Analysis

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and transfer it to a clean, dry vial.[7][11]

-

Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Chloroform-d is a common first choice for many organic molecules due to its good solubilizing power and cost-effectiveness.[12] Note that solvent choice can influence chemical shifts due to solute-solvent interactions.[13][14]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary. The solution must be free of any particulate matter.

-